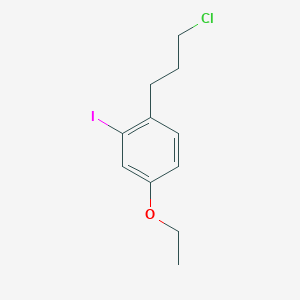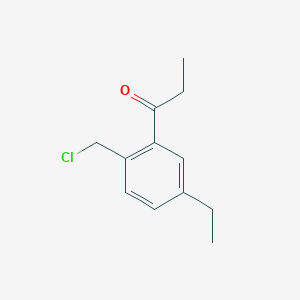
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO It is a derivative of propiophenone, where the phenyl ring is substituted with a chloromethyl group at the 2-position and an ethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(chloromethyl)-5-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ketone group may participate in redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Chloromethyl)phenyl)propan-1-one: Lacks the ethyl group at the 5-position.
1-(2-(Bromomethyl)-5-ethylphenyl)propan-1-one: Contains a bromomethyl group instead of a chloromethyl group.
1-(2-(Chloromethyl)-5-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group at the 5-position.
Uniqueness
1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is unique due to the presence of both the chloromethyl and ethyl groups on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)-5-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-3-9-5-6-10(8-13)11(7-9)12(14)4-2/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
SWROZEFBQLFJLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CCl)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


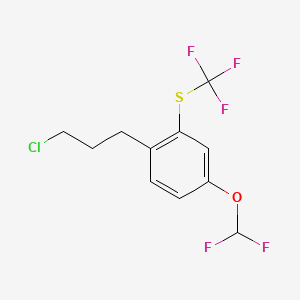
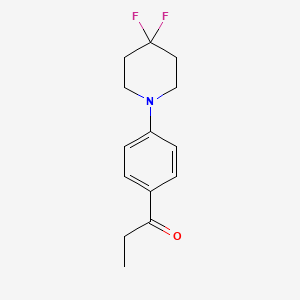
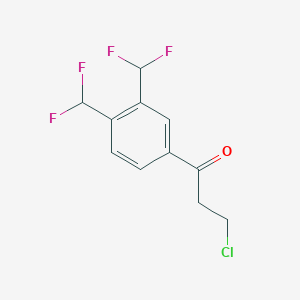
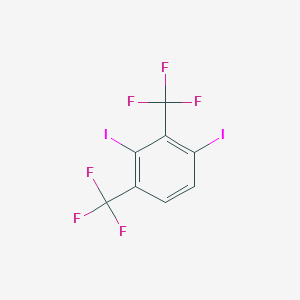
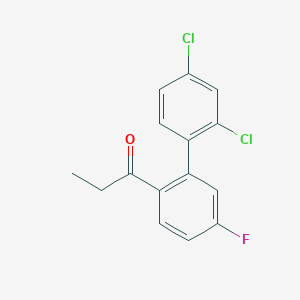
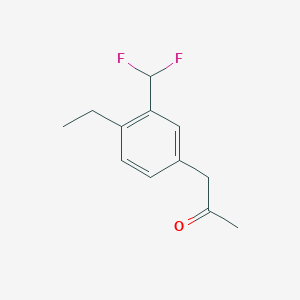
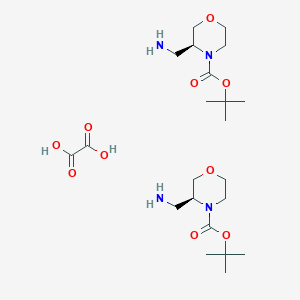
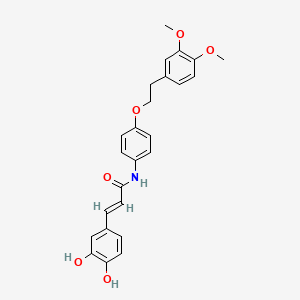
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
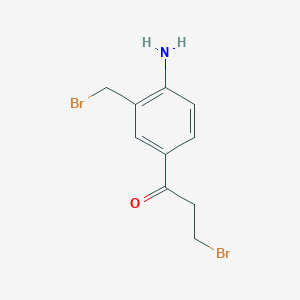
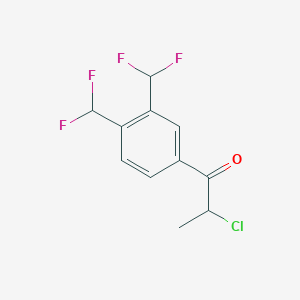
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
